![molecular formula C7H7I B14640570 7-Iodobicyclo[2.2.1]hepta-2,5-diene CAS No. 52217-34-2](/img/structure/B14640570.png)
7-Iodobicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodobicyclo[2.2.1]hepta-2,5-diene is a chemical compound with the molecular formula C7H7I. It is a derivative of bicyclo[2.2.1]hepta-2,5-diene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobicyclo[2.2.1]hepta-2,5-diene typically involves the iodination of bicyclo[2.2.1]hepta-2,5-diene. One common method is the reaction of bicyclo[2.2.1]hepta-2,5-diene with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[2.2.1]hepta-2,5-diene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution: Products include azido derivatives, cyano derivatives, and other substituted bicyclo[2.2.1]hepta-2,5-dienes.
Oxidation: Products vary based on the oxidizing agent but can include epoxides and other oxygenated derivatives.
Reduction: The primary product is bicyclo[2.2.1]hepta-2,5-diene.
Wissenschaftliche Forschungsanwendungen
7-Iodobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Iodobicyclo[2.2.1]hepta-2,5-diene involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, facilitating the formation of new bonds and the introduction of functional groups. The compound’s unique structure allows it to interact with different molecular targets, making it a versatile intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the iodine substitution.
7-Bromobicyclo[2.2.1]hepta-2,5-diene: A similar compound with a bromine atom instead of iodine.
7-Chlorobicyclo[2.2.1]hepta-2,5-diene: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogens may not be as effective.
Eigenschaften
CAS-Nummer |
52217-34-2 |
|---|---|
Molekularformel |
C7H7I |
Molekulargewicht |
218.03 g/mol |
IUPAC-Name |
7-iodobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H7I/c8-7-5-1-2-6(7)4-3-5/h1-7H |
InChI-Schlüssel |
NGLVZSJWTZSONR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC1C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


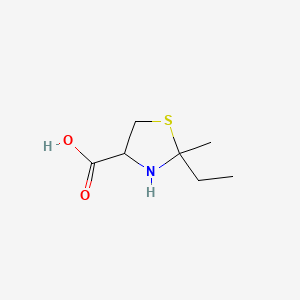
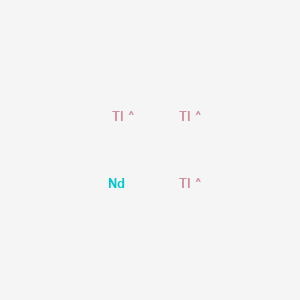

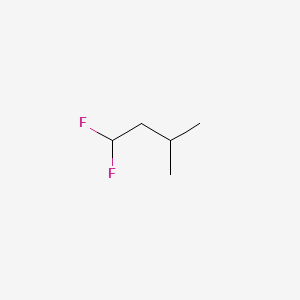
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
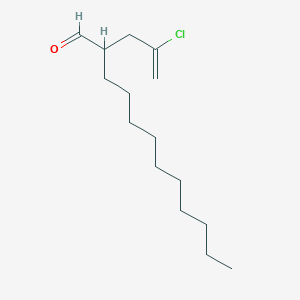

![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)

![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
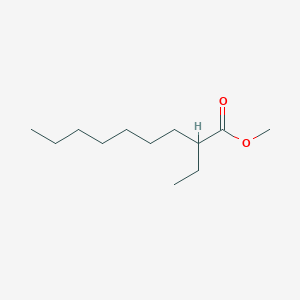
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
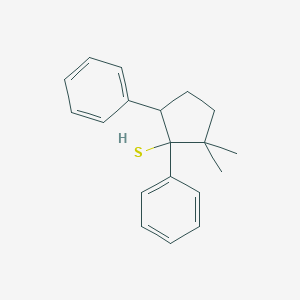
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
